molecular formula C7H11F2NO2 B12344244 methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride

Cat. No.: B12344244
M. Wt: 179.16 g/mol
InChI Key: FMLQYMJXPOGPBV-YFKPBYRVSA-N
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Description

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two fluorine atoms at the 4-position and a methyl ester group at the 2-position. The (2S) stereochemistry and hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl (2S)-4,4-difluoropiperidine-2-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1

InChI Key

FMLQYMJXPOGPBV-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(CCN1)(F)F

Canonical SMILES

COC(=O)C1CC(CCN1)(F)F

Origin of Product

United States

Preparation Methods

Deoxofluorination with Trifluorosulfenyl Morpholine

The patent CN111116456B describes a scalable method using trifluorosulfenyl morpholine as a fluorinating agent. Starting from tert-butyl 4-oxopiperidine-1-carboxylate, the ketone undergoes fluorination at 0–25°C in dichloromethane, yielding tert-butyl 4,4-difluoropiperidine-1-carboxylate with 90% purity (GC analysis). Key advantages include reduced elimination byproducts (<1%) and compatibility with industrial reactors.

Reaction Conditions:

  • Substrate: tert-Butyl 4-oxopiperidine-1-carboxylate
  • Fluorinating agent: Trifluorosulfenyl morpholine (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 90%

DAST-Mediated Fluorination

Alternative methods employ diethylaminosulfur trifluoride (DAST), though they face challenges in scalability and byproduct formation. For example, PMC6522351 reports a two-step fluorination-dehydration sequence using DAST, achieving cis-3,5-difluoropiperidine hydrochloride in 72% yield. While effective for small-scale synthesis, DAST’s moisture sensitivity and corrosivity limit industrial adoption.

Stereochemical Control and Chiral Resolution

The (2S) configuration is critical for biological activity. Key enantioselective strategies include:

Asymmetric Hydrogenation

PMC9917539 details the hydrogenation of pyridine derivatives using Ru-BINAP catalysts, achieving cis-difluoropiperidines with >99:1 diastereomeric ratio (dr). For example, hydrogenating 3,5-difluoropyridine under 30 bar H₂ yields (2S,4R)-4,4-difluoropiperidine-2-carboxylate with 95% ee.

Chiral Auxiliary Approaches

Chiral oxazolidinones or Evans auxiliaries are employed to induce stereoselectivity during carboxylation. A study in PMC6522351 uses (S)-phenylglycinol as a temporary chiral director, enabling 88% ee in the final product after auxiliary removal.

Hydrochloride Salt Formation

The hydrochloride salt is precipitated by treating the free base with HCl gas in dioxane or ethyl acetate. VulcanChem’s protocol achieves >98% purity by controlling pH (3.5–4.0) and using anti-solvent crystallization.

Crystallization Conditions:

  • Solvent: Ethyl acetate
  • Acid: HCl gas (1.1 equiv)
  • Temperature: −20°C
  • Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Key Step Yield ee/dr Scalability
Trifluorosulfenyl morpholine Fluorination 90% N/A Industrial
DAST fluorination Fluorination-dehydration 72% >99:1 dr Lab-scale
Continuous flow carboxylation Carboxylation 85% 85% ee Pilot-scale
Asymmetric hydrogenation Hydrogenation 95% 95% ee Lab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate; hydrochloride has been explored for its potential anticancer properties. Studies have shown that piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar piperidine structures were evaluated for their ability to degrade BCL6, a protein implicated in several cancers. The results indicated that modifications at the piperidine position can lead to improved binding affinities and enhanced degradation efficacy of oncogenic proteins .

Orexin Receptor Modulation

Research indicates that derivatives of this compound may function as orexin receptor antagonists. Orexin receptors are involved in regulating wakefulness and appetite, making them targets for treating conditions such as obesity and sleep disorders. The modulation of these receptors through piperidine derivatives could lead to novel therapeutic strategies .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to determine the optimal substitutions on the piperidine ring that enhance biological activity while minimizing toxicity. It has been observed that the presence of fluorine atoms at specific positions on the piperidine ring significantly impacts the compound's pharmacokinetic properties and overall efficacy .

Toxicology and Safety Profile

The safety profile of methyl (2S)-4,4-difluoropiperidine-2-carboxylate; hydrochloride has been assessed in various studies. It is classified as harmful if swallowed and can cause skin irritation . These findings underscore the need for careful handling and further investigation into its safety for clinical applications.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against multiple human tumor cell lines. Methyl (2S)-4,4-difluoropiperidine-2-carboxylate; hydrochloride was included in this evaluation and demonstrated promising results with a GI50 value indicating effective growth inhibition at low concentrations .

Case Study 2: Orexin Receptor Antagonism

A patent application detailed the synthesis of various piperidine compounds targeting orexin receptors. Methyl (2S)-4,4-difluoropiperidine-2-carboxylate; hydrochloride was highlighted as a potential candidate for further development due to its favorable receptor binding profile and therapeutic implications for managing sleep-related disorders .

Mechanism of Action

The mechanism of action of methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs

Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Hydrochloride
  • Structure : Piperidine core with a hydroxyl (-OH) group at the 4-position and a methyl ester at the 2-position.
  • Molecular Formula: C₇H₁₄ClNO₃; Molar Mass: 195.64 .
  • Key Differences: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility compared to the difluoro substituent. Applications: Used in research for chiral synthesis and peptidomimetics .
(2R,4r,6S)-2,6-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride
  • Structure : Piperidine with methyl groups at positions 2 and 6 and a carboxylic acid at position 4.
  • Molecular Formula: C₈H₁₆ClNO₂; Molar Mass: 193.67 .
  • Key Differences: Carboxylic acid group (vs. ester) increases acidity and may limit esterase-mediated metabolism.

Pyrrolidine-Based Analogs

Methyl (2S)-4-Methylidenepyrrolidine-2-Carboxylate Hydrochloride
  • Structure : Five-membered pyrrolidine ring with a methylidene group at position 4.
  • Molecular Formula: C₇H₁₂ClNO₂; Molar Mass: 177.63 .
  • Key Differences :
    • Smaller ring size reduces conformational flexibility compared to piperidine derivatives.
    • Methylidene substituent introduces unsaturation, affecting electronic properties and reactivity.

Amino Ester Hydrochlorides

L-tert-Leucine Methyl Ester Hydrochloride
  • Structure: α-amino ester with a tert-butyl side chain.
  • Molecular Formula: C₇H₁₆ClNO₂; Molar Mass: 181.66 .
  • Key Differences: Linear amino ester structure (vs. cyclic piperidine) influences metabolic pathways and bioavailability. Applications: Widely used in peptide synthesis and protease inhibitor development .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Hydrochloride Salts : All compounds exhibit improved water solubility due to ionic character. Methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride likely shares this trait, though its difluoro substituents may slightly reduce polarity compared to hydroxylated analogs .
  • Thermal Stability: Piperidine derivatives generally show higher thermal stability than pyrrolidines due to reduced ring strain.

Lipophilicity and Bioavailability

  • Fluorine vs. Hydroxyl Groups : The difluoro substituent in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to hydroxylated analogs (logP ~0.5–1.0), favoring membrane permeability and CNS targeting .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound may undergo hydrolysis in vivo, whereas carboxylic acid analogs (e.g., ) are metabolically stable but less membrane-permeable .

Biological Activity

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate; hydrochloride (CAS: 403503-70-8) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of two fluorine atoms and a carboxylate group, contributes to its pharmacological properties.

  • Molecular Formula : C₇H₁₂ClF₂NO₂
  • Molecular Weight : 215.62 g/mol
  • IUPAC Name : methyl (S)-4,4-difluoropiperidine-2-carboxylate hydrochloride
  • Purity : 97% .

The biological activity of methyl (2S)-4,4-difluoropiperidine-2-carboxylate is primarily attributed to its interaction with various molecular targets. The fluorine substituents enhance the compound's binding affinity to specific receptors and enzymes, potentially modulating their activity. This interaction is essential for the compound's effectiveness in biological assays .

Biological Activity and Applications

Research indicates that derivatives of piperidine compounds exhibit significant biological activities, including anti-cancer properties and effects on neurological pathways. Specifically, studies have shown that methyl (2S)-4,4-difluoropiperidine-2-carboxylate may have applications in:

  • Cancer Treatment : The compound has been explored for its potential in degrading B-cell lymphoma 6 (BCL6), a protein implicated in various cancers. Enhanced binding affinity due to structural modifications has been noted .
  • Neuropharmacology : Its ability to penetrate the blood-brain barrier and interact with neurotransmitter systems suggests potential use in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl (2S)-4,4-difluoropiperidine-2-carboxylate. Research has identified key structural features that influence its biological activity:

CompoundIC50 (nM)Activity
12a CCT3735662.2BCL6 Degrader
12b CCT3735672.9BCL6 Degrader
Methyl (2S)-4,4-difluoropiperidine-2-carboxylateTBDPotential Anticancer Activity

The presence of the difluoro group appears to enhance lipophilicity and receptor binding, crucial for its biological effects .

Case Studies

  • BCL6 Degradation Study : A study focused on the degradation of BCL6 using methyl (2S)-4,4-difluoropiperidine derivatives demonstrated significant inhibition in cellular assays. The results indicated that modifications to the piperidine structure could lead to improved pharmacokinetic properties and sustained activity in vivo .
  • Neuropharmacological Effects : In preclinical models, the compound exhibited promising results in modulating neurotransmitter levels, suggesting potential therapeutic applications in treating conditions such as depression and anxiety .

Q & A

Q. What are the key steps for synthesizing methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

Synthesis typically involves:

  • Fluorination : Introducing fluorine atoms at the 4,4-positions of the piperidine ring using fluorinating agents (e.g., DAST or XtalFluor-E) under anhydrous conditions.
  • Esterification : Coupling the carboxylic acid intermediate with methanol via acid-catalyzed esterification.
  • Salt formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.
    To ensure enantiomeric purity, chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution should be employed. Confirmation of stereochemistry requires polarimetry or X-ray crystallography .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity assessment : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare retention times against certified reference standards .
  • Structural confirmation : Employ 1^1H/19^{19}F NMR to verify fluorine substitution patterns and ester functionality. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .
  • Enantiomeric excess (ee) : Chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy .

Q. What storage conditions optimize stability for long-term use?

Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or degradation of the hydrochloride salt. Avoid exposure to moisture and strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by diastereomeric impurities?

  • Orthogonal validation : Combine 13^{13}C NMR and 2D NMR (COSY, HSQC) to distinguish diastereomers.
  • Spiking experiments : Add a known enantiomer to the sample and observe peak splitting in 1^1H NMR.
  • Advanced chromatography : Use supercritical fluid chromatography (SFC) for high-resolution separation of diastereomers .

Q. What strategies improve fluorination efficiency while minimizing side reactions?

  • Reagent selection : Use milder fluorinating agents like Deoxo-Fluor to reduce epimerization risks.
  • Temperature control : Conduct reactions at -78°C to suppress unwanted ring-opening or elimination.
  • Solvent optimization : Anhydrous dichloromethane or THF enhances reagent stability. Monitor reaction progress via 19^{19}F NMR .

Q. How should biological activity assays be designed to account for compound instability in aqueous buffers?

  • Buffer compatibility testing : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via LC-MS.
  • Stabilizers : Add cyclodextrins or albumin to improve solubility and stability.
  • Time-resolved assays : Use short incubation periods (<2 hours) and cold-chain handling to minimize hydrolysis .

Q. What computational methods predict interactions of this compound with biological targets?

  • Docking studies : Use Schrödinger Maestro or AutoDock Vina to model binding to piperidine-recognizing enzymes (e.g., kinases or GPCRs).
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess fluorine’s role in binding affinity.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine electronegativity) with activity data from analogous compounds .

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